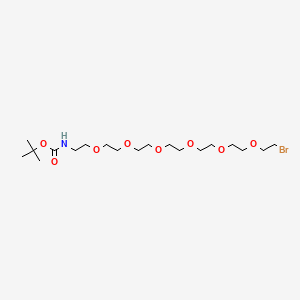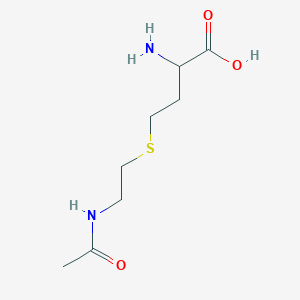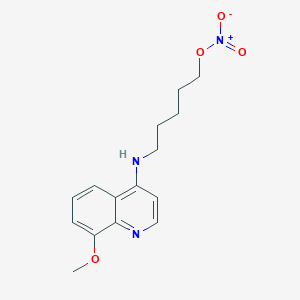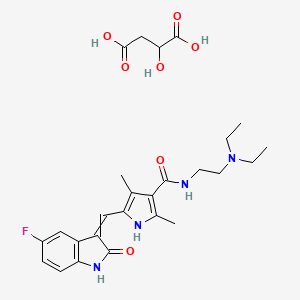
Arundinin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arundinin is a natural organic compound belonging to the phenol group of phenolic acids. It is found in various plants such as Thymus vulgaris (thyme), Curcuma longa (turmeric), and Citrus aurantium (bitter orange) . This compound has a chemical formula of C22H22O4 and a molar mass of 350.41 g/mol . It appears as a white or pale yellow solid, soluble in water and organic solvents, and possesses antioxidant properties .
Preparation Methods
Arundinin is primarily extracted from plants like Thymus vulgaris, Curcuma longa, and Citrus aurantium . The extraction process involves several steps:
Extraction: The plant material is subjected to solvent extraction to isolate this compound.
Crystallization: The extracted compound is then crystallized to purify it.
Purification: Further purification steps are undertaken to obtain pure this compound.
Chemical Reactions Analysis
Arundinin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: It can be reduced to form hydroquinones.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Arundinin has a wide range of applications in scientific research, particularly in the fields of pharmaceuticals, cosmetics, and health products . Its antioxidant properties make it a valuable natural additive in these industries. Additionally, this compound is used as an active ingredient in herbal medicine treatments due to its antibacterial, antiviral, and anti-inflammatory activities .
Mechanism of Action
Arundinin exerts its effects primarily through its antioxidant properties. It captures free radicals, thereby protecting cells from oxidative damage . The molecular targets and pathways involved include the inhibition of oxidative stress pathways and the modulation of inflammatory responses .
Comparison with Similar Compounds
Arundinin is similar to other phenolic acids and stilbenoids, such as resveratrol and pterostilbene . it is unique due to its specific structure and the particular plants from which it is derived. Unlike resveratrol, which is commonly found in grapes and berries, this compound is primarily sourced from Thymus vulgaris, Curcuma longa, and Citrus aurantium .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and diverse sources make it a valuable subject of study in the fields of chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C22H22O4 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
5-[2-(3-hydroxyphenyl)ethyl]-2-[(4-hydroxyphenyl)methyl]-3-methoxyphenol |
InChI |
InChI=1S/C22H22O4/c1-26-22-14-17(6-5-15-3-2-4-19(24)11-15)13-21(25)20(22)12-16-7-9-18(23)10-8-16/h2-4,7-11,13-14,23-25H,5-6,12H2,1H3 |
InChI Key |
BVFRTQOQLFIUFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1CC2=CC=C(C=C2)O)O)CCC3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,7,8-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11934632.png)
![3,5-dibromo-N-[(Z)-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylideneamino]-4-hydroxybenzamide](/img/structure/B11934634.png)
![[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]boronic acid;methanesulfonic acid](/img/structure/B11934641.png)
![methyl 2-[(3S,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B11934645.png)
![[(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(6-oxo-6-tridecan-7-yloxyhexyl)amino]hexanoate](/img/structure/B11934646.png)
![3-[2-[2-[2-[bis[3-(dodecylamino)-3-oxopropyl]amino]ethyl-[3-(dodecylamino)-3-oxopropyl]amino]ethylamino]ethyl-[3-(dodecylamino)-3-oxopropyl]amino]-N-dodecylpropanamide](/img/structure/B11934653.png)
![1-[4-[4-(1-cyclopropylsulfonylcyclopropyl)-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]phenyl]-3-(2-hydroxyethyl)thiourea](/img/structure/B11934655.png)
![(2R,3R,4S,5R,6R)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B11934658.png)





